molecular formula C28H35NO2 B4327529 N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide

N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide

Cat. No.: B4327529
M. Wt: 417.6 g/mol
InChI Key: FGGHEPCWBIZMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist. It was first developed in 2000 by a team of researchers led by Alexandros Makriyannis at Northeastern University. Since then, it has been extensively studied for its potential use in the treatment of various medical conditions.

Mechanism of Action

N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide acts on the cannabinoid receptors in the brain and peripheral tissues. It selectively activates the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of inflammation and pain. Activation of the CB2 receptor by this compound leads to a decrease in the release of pro-inflammatory cytokines and an increase in the release of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide is its selectivity for the CB2 receptor, which reduces the risk of unwanted side effects. However, one limitation is that it has a relatively short half-life, which may limit its efficacy in some applications.

Future Directions

There are a number of potential future directions for research on N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide. One area of interest is its potential use in the treatment of inflammatory bowel disease. Another area of interest is its potential use in the treatment of chronic pain conditions such as fibromyalgia. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound and to optimize its use in clinical settings.

Scientific Research Applications

N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide has been studied extensively for its potential use in the treatment of various medical conditions, including chronic pain, inflammation, and anxiety. It has been shown to be effective in animal models of these conditions, and clinical trials in humans are currently underway.

Properties

IUPAC Name

N-(1-adamantyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO2/c1-18(2)24-9-8-19(3)10-26(24)31-17-23-6-4-5-7-25(23)27(30)29-28-14-20-11-21(15-28)13-22(12-20)16-28/h4-10,18,20-22H,11-17H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGHEPCWBIZMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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